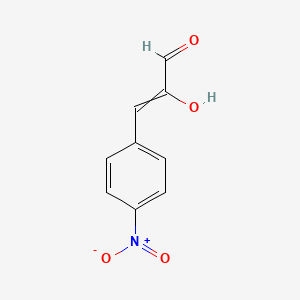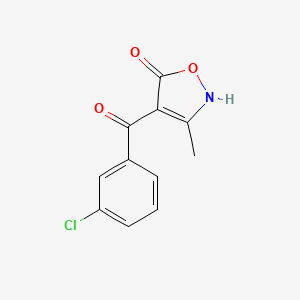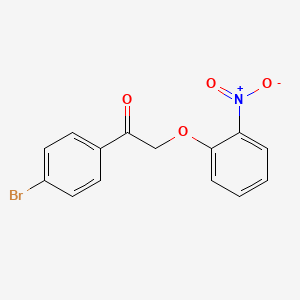![molecular formula C37H45N B14312609 N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline CAS No. 109298-38-6](/img/structure/B14312609.png)
N,N-Dimethyl-4-[13-(pyren-1-YL)tridecyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline is an organic compound that features a pyrene moiety linked to an aniline derivative. This compound is notable for its unique structure, which combines the electron-donating properties of N,N-dimethylaniline with the electron-accepting characteristics of pyrene. This dual functionality makes it a valuable compound in various scientific research applications, particularly in the fields of organic electronics and photophysics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline typically involves a multi-step process. One common method starts with the preparation of 4-bromo-N,N-dimethylaniline, which is then subjected to a Grignard reaction with 1-bromopyrene to form the desired product. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
This includes the use of continuous flow reactors to enhance reaction efficiency and scalability, as well as rigorous purification techniques to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are typical for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction typically produces amine derivatives .
Applications De Recherche Scientifique
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in various biological assays.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline involves its ability to participate in electron transfer processes. The pyrene moiety acts as an electron acceptor, while the N,N-dimethylaniline group serves as an electron donor. This electron transfer capability is crucial for its function in organic electronic devices and its role as a fluorescent probe in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-4-(pyren-1-yl)aniline
- N,N-Diphenyl-4-(pyren-1-yl)aniline
Uniqueness
N,N-Dimethyl-4-[13-(pyren-1-yl)tridecyl]aniline is unique due to its extended alkyl chain, which enhances its solubility and processability in various solvents. This makes it more versatile compared to its shorter-chain analogs .
Propriétés
Numéro CAS |
109298-38-6 |
|---|---|
Formule moléculaire |
C37H45N |
Poids moléculaire |
503.8 g/mol |
Nom IUPAC |
N,N-dimethyl-4-(13-pyren-1-yltridecyl)aniline |
InChI |
InChI=1S/C37H45N/c1-38(2)34-26-19-29(20-27-34)15-12-10-8-6-4-3-5-7-9-11-13-16-30-21-22-33-24-23-31-17-14-18-32-25-28-35(30)37(33)36(31)32/h14,17-28H,3-13,15-16H2,1-2H3 |
Clé InChI |
XRVSBSDMMHKFJW-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)CCCCCCCCCCCCCC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


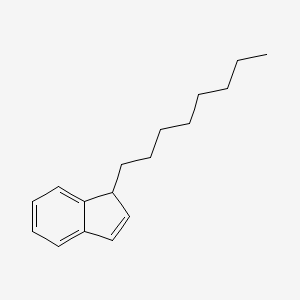
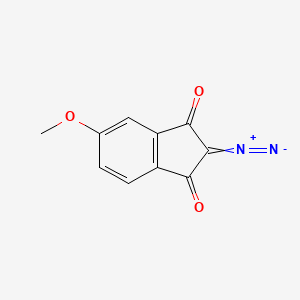
![2-Cyclobuten-1-one, 2,3-diethoxy-4-hydroxy-4-[(trimethylsilyl)ethynyl]-](/img/structure/B14312547.png)
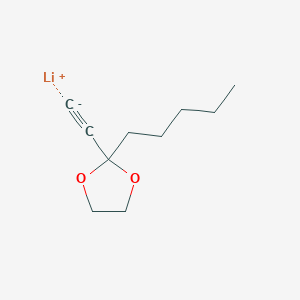
![Morpholine, 4-[[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl]-](/img/structure/B14312551.png)
![5-[(E)-(4-Methoxyphenyl)diazenyl]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14312558.png)
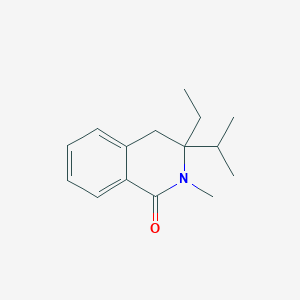
![2-[(5-Amino-1H-1,2,4-triazol-3-yl)sulfanyl]ethane-1-thiol](/img/structure/B14312568.png)
![4-[(5-Hydroxypentyl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14312574.png)

![2-{(E)-[1-(2-Aminophenyl)ethylidene]amino}ethan-1-ol](/img/structure/B14312583.png)
